Carboxylate Position Effect: Thiazole-4-carboxylate vs. Thiazole-5-carboxylate Regioisomer
The target compound bears the ethyl carboxylate ester at position 4 of the thiazole ring, whereas its closest commercially available analog, ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-5-carboxylate (CAS 2034581-64-9), places the ester at position 5 and additionally carries a methyl group at position 4. In the broader thiazole–pyrimidine amide class, the position of the ester on the thiazole influences the geometry of the amide linker and the overall molecular dipole, factors known to affect ATP-binding pocket complementarity [1]. While no head-to-head biochemical data exist for these exact two molecules, anticancer screening of 10 positional and substitution variants in the same thiazole–pyrimidine amide series revealed that only analogs with specific substitution patterns achieved IC50 values below 10 µM in MCF-7 and A549 cell lines, with the most active compounds (13b and 13h) outperforming etoposide, whereas mono-substituted variants showed substantially weaker activity . This class-level inference indicates that the regioisomeric difference between the 4-carboxylate and 5-carboxylate ester is not a trivial structural exchange; it is a determinant of biological outcome.
| Evidence Dimension | Thiazole carboxylate position and substitution |
|---|---|
| Target Compound Data | Position-4 ethyl carboxylate; no methyl on thiazole; MW 347.39 |
| Comparator Or Baseline | Position-5 ethyl carboxylate with 4-methyl (CAS 2034581-64-9); MW 361.42 |
| Quantified Difference | MW difference 14.03 Da; 4 vs. 5 positional isomerism alters hydrogen-bonding capacity and molecular shape |
| Conditions | Structural comparison; biological relevance inferred from anticancer MTT data in A549, MCF-7, Colo-205, A2780 cell lines for the broader thiazole–pyrimidine amide series |
Why This Matters
For procurement in SAR programs or lead-optimization campaigns, the regioisomeric identity of the carboxylate ester determines whether the compound belongs to an active or relatively inactive sub-series, directly impacting screening hit rates.
- [1] US 8962641 B2, Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. View Source
